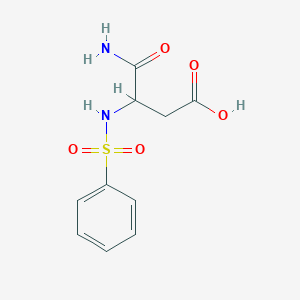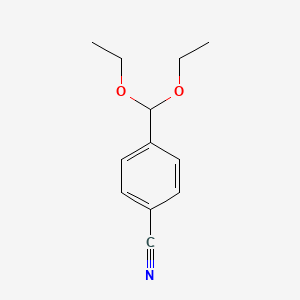![molecular formula C12H19NO2 B14477071 2-[Methyl(1-phenoxypropan-2-yl)amino]ethan-1-ol CAS No. 66022-30-8](/img/structure/B14477071.png)
2-[Methyl(1-phenoxypropan-2-yl)amino]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2-[methyl(1-methyl-2-phenoxyethyl)amino]- is an organic compound with the chemical formula C11H17NO2 It is a type of ethanolamine derivative, characterized by the presence of an ethanol group attached to a phenoxyethylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[methyl(1-methyl-2-phenoxyethyl)amino]- typically involves the reaction of 2-phenoxyethylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of 2-phenoxyethylamine attacks the methyl iodide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Ethanol, 2-[methyl(1-methyl-2-phenoxyethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted ethanol derivatives.
科学的研究の応用
Ethanol, 2-[methyl(1-methyl-2-phenoxyethyl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of Ethanol, 2-[methyl(1-methyl-2-phenoxyethyl)amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
Ethanol, 2-[methyl(phenylmethyl)amino]-: Similar structure but with a phenylmethyl group instead of a phenoxyethyl group.
2-Methyl-1-phenyl-2-propanol: Another ethanolamine derivative with a different substitution pattern.
Uniqueness
Ethanol, 2-[methyl(1-methyl-2-phenoxyethyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxyethyl group provides additional sites for chemical modification and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
66022-30-8 |
|---|---|
分子式 |
C12H19NO2 |
分子量 |
209.28 g/mol |
IUPAC名 |
2-[methyl(1-phenoxypropan-2-yl)amino]ethanol |
InChI |
InChI=1S/C12H19NO2/c1-11(13(2)8-9-14)10-15-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3 |
InChIキー |
STQMKKXEVSASGG-UHFFFAOYSA-N |
正規SMILES |
CC(COC1=CC=CC=C1)N(C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-propoxypropyl)-](/img/structure/B14476991.png)
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14476998.png)
![N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14477006.png)
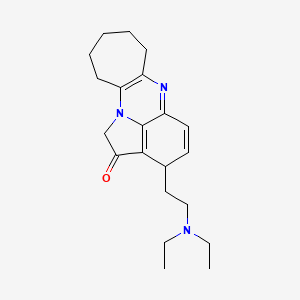
![Methyl 2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzoate](/img/structure/B14477014.png)
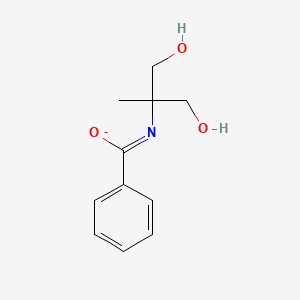
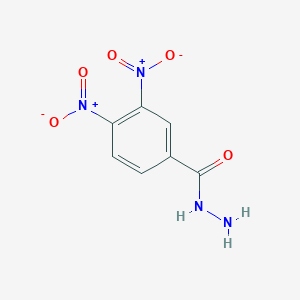
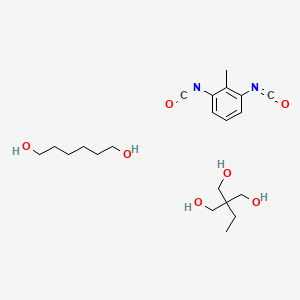
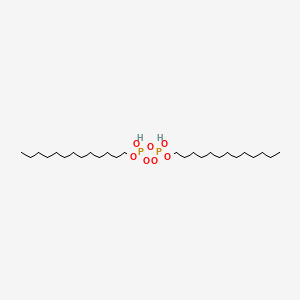
![{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14477047.png)
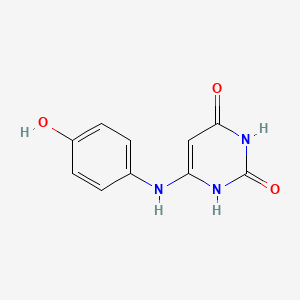
![Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477080.png)
